tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound with a molecular weight of 378.38 g/mol. It is known for its multifaceted applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps, starting with the reaction of 3-aminopyrrolidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This is followed by the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with the resulting compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production process is scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of the amine group to a nitro group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amine derivatives.
Substitution: : Various esters and amides.
Scientific Research Applications
Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is extensively used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs targeting various diseases.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is unique due to its complex structure and multifunctional properties. Similar compounds include tert-butyl 3-aminopiperidine-1-carboxylate and 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMDLIQNLTSLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704138 |
Source
|
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310278-53-5 |
Source
|
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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